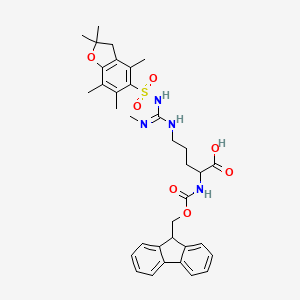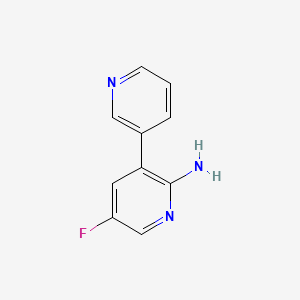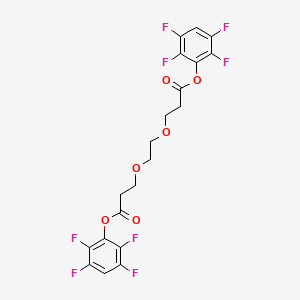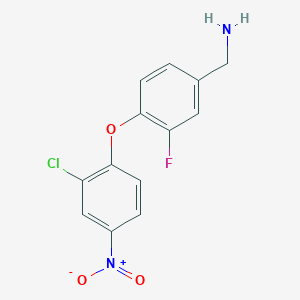
2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate is a compound that features a tert-butyldimethylsilyl-protected alkyne group and a 4-methylbenzenesulfonate ester. This compound is often used in organic synthesis due to its unique reactivity and protective group properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-((3-(tert-butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethanol. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols.
Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are used.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide.
Deprotection Reactions: Removal of the tert-butyldimethylsilyl group yields the free alkyne.
Wissenschaftliche Forschungsanwendungen
2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate is used in various scientific research applications:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential precursor for biologically active compounds.
Material Science: Used in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action for 2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate primarily involves its reactivity as an electrophile and its ability to undergo deprotection reactions. The sulfonate ester group is a good leaving group, making the compound reactive towards nucleophiles. The tert-butyldimethylsilyl group can be removed to reveal a reactive alkyne, which can participate in various organic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar structure but lacks the sulfonate ester group.
3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)prop-1-yn-1-yl)pyridine: Contains a pyridine ring instead of the sulfonate ester.
Uniqueness
2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate is unique due to the combination of the tert-butyldimethylsilyl-protected alkyne and the sulfonate ester group, which provides a versatile platform for various synthetic transformations.
Eigenschaften
Molekularformel |
C18H28O4SSi |
|---|---|
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
2-[3-[tert-butyl(dimethyl)silyl]prop-2-ynoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H28O4SSi/c1-16-8-10-17(11-9-16)23(19,20)22-14-13-21-12-7-15-24(5,6)18(2,3)4/h8-11H,12-14H2,1-6H3 |
InChI-Schlüssel |
IONHIXRTKUCDTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate](/img/structure/B12831190.png)





![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)
